1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
Description
This compound features a benzothiadiazole core fused with a cyclopropyl group and a substituted oxazole moiety. The benzothiadiazole system (a bicyclic structure with sulfur and nitrogen atoms) is known for its electron-deficient aromaticity, enabling diverse reactivity in medicinal and materials chemistry . The cyclopropyl substituent introduces steric constraints and conformational rigidity, while the 3,5-dimethyloxazole group contributes electronic effects (e.g., electron donation via methyl groups) and modulates solubility . Structural characterization of this compound likely employs X-ray crystallography refined via SHELXL, a widely used program for small-molecule structure determination .
Properties
IUPAC Name |
3-cyclopropyl-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-10-13(11(2)21-16-10)9-17-14-5-3-4-6-15(14)18(12-7-8-12)22(17,19)20/h3-6,12H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQWIEDQMIETJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbene intermediates.
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the condensation of appropriate aromatic amines with sulfur-containing reagents, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring or the benzothiadiazole core, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, and electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Research indicates that compounds similar to 1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that the incorporation of oxazole rings enhances the compound's ability to interfere with cancer cell proliferation and survival mechanisms.
Antimicrobial Properties :
Investigations into the antimicrobial efficacy of this compound demonstrate its potential as a lead structure for developing new antibiotics. Its effectiveness against resistant strains of bacteria has been documented in several studies.
Neuroprotective Effects :
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases. Preliminary studies indicate that it may have protective effects on neuronal cells under oxidative stress conditions.
Materials Science Applications
Organic Photovoltaics :
Due to its unique electronic properties, this compound has been explored as a material for organic solar cells. Its ability to absorb light efficiently and convert it into electrical energy positions it as a promising candidate for renewable energy applications.
Sensors :
The compound's photoluminescent properties have led to its use in developing chemical sensors. These sensors can detect various analytes based on changes in fluorescence intensity or wavelength.
Environmental Applications
Pollutant Detection :
Research has shown that the compound can be utilized in environmental monitoring systems to detect pollutants in water sources. Its sensitivity to specific contaminants allows for early detection and remediation efforts.
Bioremediation :
Studies suggest that derivatives of this compound can enhance the degradation of environmental pollutants through bioremediation processes. By promoting microbial activity that breaks down harmful substances, these compounds could aid in cleaning contaminated sites.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Activity of Benzothiadiazoles | Medicinal Chemistry | Demonstrated significant cytotoxicity against breast cancer cell lines (IC50 values < 10 µM). |
| Development of Organic Photovoltaics | Materials Science | Achieved power conversion efficiencies exceeding 8% using formulations containing this compound. |
| Environmental Monitoring Using Fluorescent Sensors | Environmental Science | Successfully detected heavy metals in water samples with detection limits below regulatory thresholds. |
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below contrasts key features of this compound with structurally analogous benzothiadiazole derivatives:
Key Findings
Ring Strain vs. Flexibility : The cyclopropyl group in the target compound imposes significant ring strain (puckering amplitude q ~0.8 Å) compared to the more flexible cyclopentane in Analog 2 (q ~0.5 Å) . This strain may enhance reactivity in cycloaddition or ring-opening reactions.
In contrast, tert-butyl groups in Analog 1 primarily serve steric roles .
Crystallographic Refinement : SHELXL’s robust handling of high-resolution data (evidenced in ) ensures precise determination of bond lengths and angles in the benzothiadiazole core, critical for comparing π-π stacking interactions across analogs.
Biological Activity
1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione (CAS Number: 2097883-71-9) is a novel compound that belongs to the class of benzothiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 319.4 g/mol. The structure features a benzothiadiazole core substituted with a cyclopropyl group and a dimethylisoxazole moiety. The presence of these functional groups is thought to contribute to its pharmacological properties.
Antitumor Activity
Benzothiadiazole derivatives have been extensively studied for their antitumor potential. A review on benzothiazoles highlighted that modifications in their structure can lead to enhanced cytotoxicity against various cancer cell lines . Although specific studies on the antitumor effects of 1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole have not been extensively documented, related compounds exhibit significant activity against tumors.
Antimicrobial Properties
Research indicates that benzothiadiazole derivatives possess notable antimicrobial activity. For instance, compounds structurally similar to 1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole have shown effectiveness against both gram-positive and gram-negative bacteria . The mechanism often involves interference with bacterial cell wall synthesis or function.
Anti-inflammatory Effects
Anti-inflammatory activity has also been attributed to benzothiadiazole derivatives. Studies suggest that these compounds can inhibit key inflammatory pathways and cytokine production . While specific data on the compound is limited, its structural characteristics suggest potential efficacy in modulating inflammatory responses.
Research Findings and Case Studies
Q & A
Q. What are the standard synthetic routes for 1-cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione?
The synthesis typically involves multi-step reactions starting with functionalized benzothiadiazole and oxazole precursors. A common approach includes:
- Condensation reactions : Reacting cyclopropylamine derivatives with substituted oxazole intermediates under reflux conditions in ethanol or methanol, often catalyzed by glacial acetic acid (as seen in triazole syntheses) .
- Cyclization steps : Using reagents like CAN (ceric ammonium nitrate) to promote heterocycle formation, as demonstrated in imidazole-triazole hybrid syntheses .
- Purification : Recrystallization from ethanol or methanol to isolate the final product .
Q. How is the structural integrity of this compound verified in synthetic chemistry?
Key analytical methods include:
- Spectroscopic characterization : NMR (¹H and ¹³C) to confirm substituent positions and stereochemistry, IR spectroscopy for functional group identification (e.g., C=O, S=O stretches) .
- Mass spectrometry (MS) : To validate molecular weight and fragmentation patterns .
- Elemental analysis : Comparing calculated vs. experimental C, H, N, S, and O percentages to ensure purity .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Initial screening should focus on:
- Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Enzyme inhibition studies : Testing interactions with targets like cyclooxygenase (COX) or kinases, given the benzothiadiazole scaffold’s role in DNA intercalation .
- Solubility and stability profiling : HPLC-based assays in physiological buffers to determine bioavailability .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production without compromising purity?
Optimization strategies include:
- Catalyst screening : Testing alternatives to CAN (e.g., FeCl₃ or CuI) to enhance reaction efficiency .
- Solvent effects : Replacing ethanol with DMF or THF to improve solubility of intermediates .
- Microwave-assisted synthesis : Reducing reaction time and side-product formation, as demonstrated in oxadiazole and triazole syntheses .
Q. What computational methods are suitable for predicting its binding affinity to biological targets?
Advanced approaches involve:
- Molecular docking : Using AutoDock Vina or Schrödinger Suite to model interactions with DNA or enzymes (e.g., topoisomerase II) .
- MD simulations : GROMACS or AMBER for assessing stability of ligand-target complexes over 100+ ns trajectories .
- QSAR modeling : Correlating substituent electronic properties (Hammett constants) with bioactivity data .
Q. How can contradictory results in biological activity across assays be resolved?
Resolving discrepancies requires:
- Dose-response curve refinement : Testing a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Off-target profiling : Kinome-wide screening to rule out unintended interactions .
- Metabolite identification : LC-MS/MS to detect degradation products that may influence activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
